molecular formula C12H13BrO2 B13619691 1-(4-Bromophenyl)-4-methylpentane-1,3-dione

1-(4-Bromophenyl)-4-methylpentane-1,3-dione

Cat. No.: B13619691
M. Wt: 269.13 g/mol
InChI Key: BWYWSTJKCODZRQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-methylpentane-1,3-dione is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pentane-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-4-methylpentane-1,3-dione can be synthesized through several methods. One common approach involves the bromination of a phenyl ring followed by the introduction of a pentane-1,3-dione moiety. The synthesis typically starts with 4-bromobenzene, which undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum trichloride to form 4-bromoacetophenone. This intermediate is then subjected to a Claisen condensation with methyl ethyl ketone to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4-methylpentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-4-methylpentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-methylpentane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbonyl groups play a crucial role in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromophenyl)-4-methylpentane-1,3-dione is unique due to its specific structure, which combines a bromophenyl group with a pentane-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

1-(4-bromophenyl)-4-methylpentane-1,3-dione

InChI

InChI=1S/C12H13BrO2/c1-8(2)11(14)7-12(15)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3

InChI Key

BWYWSTJKCODZRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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